molecular formula C₁₀H₁₀O₃ B1145161 2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid CAS No. 152149-94-5

2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid

Cat. No. B1145161
CAS RN: 152149-94-5
M. Wt: 178.18
InChI Key:
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Description

“2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid” is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.19 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring attached to an acetic acid group . Benzofuran is a heterocyclic compound, and it’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The safety information for “2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

Benzofuran compounds, including “2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on exploring the full therapeutic potential of these compounds for the treatment of microbial diseases .

properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9(12)6-8-3-1-2-7-4-5-13-10(7)8/h1-3H,4-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYFAHDGHVJYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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